Gallium sulfide - 12024-10-1

Gallium sulfide

Catalog Number: EVT-318291
CAS Number: 12024-10-1
Molecular Formula: Ga2S3
Molecular Weight: 235.6 g/mol
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Product Introduction

Description

Gallium Sulfide (GaS) is a layered metal monochalcogenide semiconductor that belongs to the III-VI group of compounds. [] It exists in various polymorphs, including the commonly reported hexagonal phase (β-GaS) and the less common rhombohedral phase. [] The layered structure of GaS arises from strong intralayer covalent bonds and weak interlayer van der Waals forces. [, , ] This unique structural characteristic allows for easy exfoliation into ultrathin layers, down to a single layer, making it a promising material for various applications. [, ]

Synthesis Analysis
  • Chemical Vapor Deposition (CVD): This method utilizes volatile precursors like gallium(III) sulfide (Ga2S3) and hydrogen gas (H2) to deposit GaS thin films onto substrates like SiO2/Si. [, , ] Temperature control is crucial, with higher temperatures favoring Ga2S3 formation and lower temperatures promoting GaS growth. []
  • Physical Vapor Deposition (PVD): This technique involves the physical transfer of GaS material onto a substrate. One example is pulsed laser deposition, which uses a high-power laser to ablate a GaS target, depositing thin films with controlled properties. []
  • Mechanochemical Synthesis: This method utilizes mechanical force, like ball milling, to induce chemical reactions between elemental powders of gallium and sulfur, forming nanosized GaS particles. []
  • Liquid Exfoliation: This method involves the sonication of bulk GaS powder in suitable solvents, overcoming the weak interlayer van der Waals forces to produce GaS nanosheets. [] Solvent choice significantly influences the dispersed concentration, with successful solvents having Hildebrand solubility parameters close to 21.5 MPa1/2. []
  • Solution-Based Synthesis: This method involves the reaction of gallium precursors with sulfur sources in a suitable solvent. For example, the reaction of a gallium hydride chloride complex with a silicon sulfide reagent can yield molecular gallium sulfide complexes. [, ]
Molecular Structure Analysis

GaS crystallizes in a layered structure. The most common polymorph, β-GaS, exhibits a hexagonal structure with each layer consisting of covalently bonded Ga-S units arranged in a honeycomb lattice. [, , ] The layers stack along the c-axis and are held together by weak van der Waals interactions. [, , ]

Rhombohedral GaS, grown on sapphire substrates using CVD, also exhibits a layered structure but with a distinct stacking sequence compared to the hexagonal phase. [] This difference in stacking arrangement leads to variations in their electronic and optical properties. []

Mechanism of Action
  • Quantum Confinement Effects: When GaS is exfoliated into ultrathin layers or nanostructures, quantum confinement effects become prominent, influencing its electronic and optical properties. [, ]
  • Exciton Formation and Recombination: Upon light absorption, GaS exhibits strong exciton formation due to the reduced dielectric screening in its layered structure. [] These excitons play a crucial role in its optical properties and are important for applications like photodetection and light emission. [, , ]
Physical and Chemical Properties Analysis
  • Optical Properties: GaS is a wide direct bandgap semiconductor with a band gap energy ranging from 2.3 to 3.3 eV, depending on the synthesis method and layer thickness. [, , ] It exhibits strong photoluminescence in the ultraviolet region, making it suitable for applications in optoelectronics and photonics. [, ]
  • Mechanical Properties: GaS exhibits good mechanical flexibility and strength, attributed to the strong intralayer covalent bonds within its layered structure. [, ] This property makes it suitable for flexible and transparent electronics. []
  • Thermal Properties: The thermal properties of GaS are influenced by its layered structure and the weak interlayer van der Waals forces. The thermal conductivity of GaS has been shown to decrease with decreasing layer thickness, indicating the importance of interlayer coupling for heat transport. [, ]
Applications
  • Photodetectors: GaS exhibits a strong photoresponse, making it suitable for photodetector applications. [, ] Its wide bandgap allows for the detection of ultraviolet light, enabling applications in areas like flame detection and environmental monitoring. [, ]
  • Light-Emitting Diodes (LEDs): GaS’s direct bandgap and efficient light emission in the ultraviolet region make it a potential material for developing UV LEDs. [, ] These UV LEDs could find applications in sterilization, water purification, and medical devices. []
Future Directions
  • Defect Engineering: Further research is needed to fully understand the influence of various defects on the electronic and optical properties of GaS. Controlled defect engineering could pave the way for tailoring its properties for specific applications. [, ]
  • Polymorph Control: Exploring and controlling the growth of different GaS polymorphs could unlock unique properties and applications. For instance, the rhombohedral phase with its distinct electronic structure could offer advantages in optoelectronic devices. []

Electronics

Gallium(III) sulfide (Ga2S3)

Compound Description: Gallium(III) sulfide, also known as digallium trisulfide, is a compound closely related to gallium sulfide (GaS) and often found alongside it in various chemical processes. It exists in different crystalline forms (α, β, γ), with γ-Ga2S3 being the most thermodynamically stable at room temperature []. Ga2S3 is a wide-bandgap semiconductor with potential applications in optoelectronics.

Relevance: Ga2S3 is often mentioned in conjunction with GaS in the context of thin film deposition [, ]. Both compounds share similar structural features and are investigated for similar applications, including photovoltaics and optoelectronics. The two compounds are often found coexisting, with the synthesis conditions influencing the dominant phase obtained. For example, a higher substrate temperature during physical vapor deposition favors Ga2S3 formation, while lower temperatures favor GaS [].

Copper Gallium Sulfide (CuGaS2)

Compound Description: Copper gallium sulfide (CuGaS2), a ternary I-III-VI2 semiconductor, belongs to the chalcopyrite family and possesses a tetragonal crystal structure []. It demonstrates significant potential for photovoltaic applications due to its suitable bandgap, good electrical stability, and high absorption coefficient [, ].

Relevance: CuGaS2 is closely related to GaS as it incorporates both gallium and sulfur into its crystal structure. The presence of copper introduces desirable electronic properties, making it a suitable absorber layer for thin film solar cells [, ]. CuGaS2 showcases the potential of incorporating gallium sulfide into more complex materials to enhance existing properties and achieve desirable functionalities for specific applications.

Silver Indium Gallium Sulfide (AgInxGa1-xS2)

Compound Description: Silver indium gallium sulfide (AgInxGa1-xS2), often referred to as AIGS, is a quaternary semiconductor material with a tunable band gap depending on the In/Ga ratio [, ]. These cadmium-free quantum dots (QDs) are explored as a promising alternative to cadmium chalcogenide QDs in light-emitting diode (LED) applications [].

Relevance: AIGS demonstrates the versatility of GaS by incorporating it into more complex materials with tunable optoelectronic properties. The incorporation of gallium sulfide into the AIGS structure allows for the creation of cadmium-free QDs, addressing the toxicity concerns associated with traditional quantum dot materials [].

Gallium Selenide (GaSe)

Compound Description: Gallium selenide (GaSe) is a layered metal monochalcogenide semiconductor structurally similar to GaS []. It exhibits unique electronic and optical properties, making it suitable for various applications such as photodetectors and nonlinear optical devices.

Relevance: GaSe shares a layered structure with GaS and belongs to the same group of metal monochalcogenides. Both materials exhibit intriguing optical and electronic properties relevant to optoelectronics. Comparing their properties under the influence of intrinsic atomic defects provides valuable insights into defect engineering for optimized performance in devices [].

Aluminum Sulfide (Al2S3) and Aluminum Selenide (Al2Se3)

Compound Description: Aluminum sulfide (Al2S3) and aluminum selenide (Al2Se3) are less studied chalcogenide materials with potential applications in photoelectric and semiconducting devices []. They are typically synthesized via a mechanochemical route from their respective elemental powders.

Relevance: Although structurally different from GaS, these aluminum chalcogenides highlight the diverse range of metal sulfides and selenides researched for their potential in similar applications. This comparison emphasizes the broader context of exploring metal chalcogenide materials beyond traditional options for next-generation devices [].

Properties

CAS Number

12024-10-1

Product Name

Gallium sulfide (GaS)

IUPAC Name

digallium;trisulfide

Molecular Formula

Ga2S3

Molecular Weight

235.6 g/mol

InChI

InChI=1S/2Ga.3S/q2*+3;3*-2

InChI Key

BVSHTEBQPBBCFT-UHFFFAOYSA-N

SMILES

[S-2].[S-2].[S-2].[Ga+3].[Ga+3]

Canonical SMILES

[S-2].[S-2].[S-2].[Ga+3].[Ga+3]

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